N-[4-(acetylamino)phenyl]-2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxopyridin-1(2H)-yl]acetamide
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Overview
Description
N-[4-(acetylamino)phenyl]-2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxopyridin-1(2H)-yl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an acetylamino group, a cyano group, and a methoxymethyl group attached to a pyridinone ring.
Preparation Methods
The synthesis of N-[4-(acetylamino)phenyl]-2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxopyridin-1(2H)-yl]acetamide involves multiple steps. The synthetic route typically starts with the preparation of the pyridinone ring, followed by the introduction of the cyano and methoxymethyl groups. The final step involves the acetylation of the amino group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
N-[4-(acetylamino)phenyl]-2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxopyridin-1(2H)-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The methoxymethyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[4-(acetylamino)phenyl]-2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxopyridin-1(2H)-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(acetylamino)phenyl]-2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxopyridin-1(2H)-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-[4-(acetylamino)phenyl]-2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxopyridin-1(2H)-yl]acetamide can be compared with other similar compounds, such as:
N-(4-{2-[4-(Acetylamino)phenyl]-2-hydroxyacetyl}phenyl)acetamide: Similar structure but with a hydroxyacetyl group instead of a cyano group.
N-(4-{2-[4-(Acetylamino)phenyl]-2-hydroxyacetyl}phenyl)acetamide: Another similar compound with different functional groups. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H20N4O4 |
---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxopyridin-1-yl]acetamide |
InChI |
InChI=1S/C19H20N4O4/c1-12-8-14(11-27-3)17(9-20)19(26)23(12)10-18(25)22-16-6-4-15(5-7-16)21-13(2)24/h4-8H,10-11H2,1-3H3,(H,21,24)(H,22,25) |
InChI Key |
AVVNNZCVILIFOG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC(=O)NC2=CC=C(C=C2)NC(=O)C)C#N)COC |
Origin of Product |
United States |
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